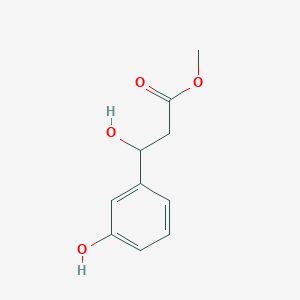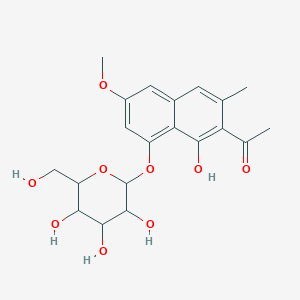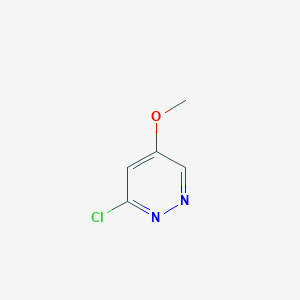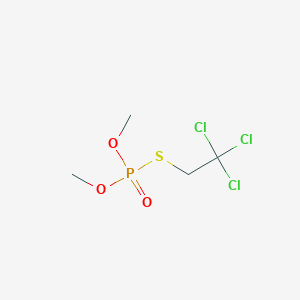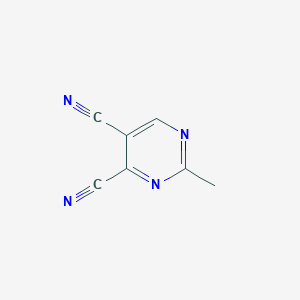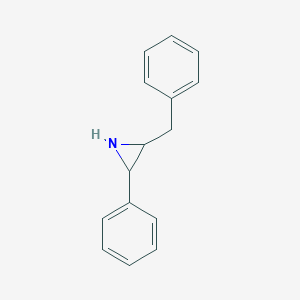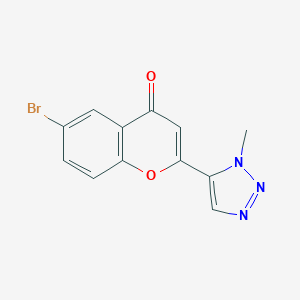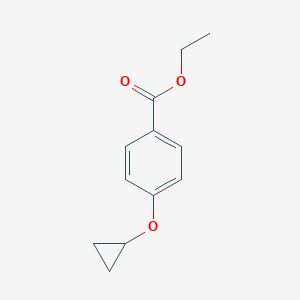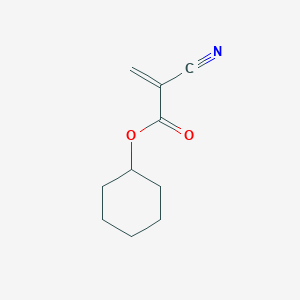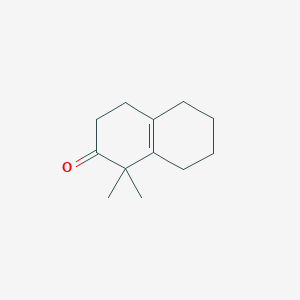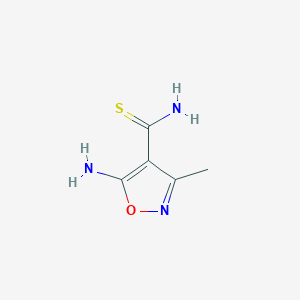
5-Amino-3-methyl-1,2-oxazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-methyl-1,2-oxazole-4-carbothioamide is a compound that falls within the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The specific structure of this compound suggests potential biological activity and makes it a candidate for the synthesis of various derivatives that could be used in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides has been optimized to produce new derivatives . Although this does not directly describe the synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide, it provides insight into the synthetic pathways that could be adapted for its production. Additionally, the methylation of thiadiazole carbothioamides has been studied, leading to the formation of triazole derivatives , which again, while not directly applicable, shows the potential for chemical modification of similar structures.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide has been confirmed using techniques such as NMR spectroscopy and mass spectrometry . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
The chemical behavior of similar compounds under various conditions has been documented. For example, the Dimroth rearrangement is a reaction that some triazole carbothioamides undergo when heated with specific solvents and bases . This type of reaction could potentially be applicable to the oxazole analogs, indicating a pathway for structural modification.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide are not detailed in the provided papers, the properties of similar compounds have been studied. For instance, the synthesis of N-substituted pyrazole carbothioamides and their antibacterial evaluation suggests that these compounds have significant biological activity . The physical properties such as solubility, melting point, and stability can be inferred based on the behavior of these analogous compounds.
Aplicaciones Científicas De Investigación
Methylation and Rearrangement Studies
- Dankova, Bakulev, and Kartsev (1990) explored the methylation of 5-amino-1,2,3-thiadiazole-4-carbothioamides, noting a new rearrangement to 5-methylthio-1,2,3-triazole-4-carbothioamides (Dankova, Bakulev, & Kartsev, 1990).
Synthesis and Optimization
- Ilkin et al. (2020) investigated the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, optimizing the process by varying solvents, temperature, and bases (Ilkin et al., 2020).
Biological Activity Studies
- Ceylan et al. (2014) synthesized new hybrid molecules containing azole moieties, including derivatives of 5-amino-1,2,3-thiadiazole-4-carbothioamides, and investigated their antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).
Cyclization and Reaction Mechanisms
- Bakulev et al. (1989) studied the cyclization processes of 2-diazomalondithioamides, revealing rearrangements of 5-amino-1,2,3-thiadiazole-4-N-R-carbothioamides (Bakulev et al., 1989).
Anticonvulsant Activity
- Khatoon et al. (2017) investigated the anticonvulsant activity of 2, 5-disubstituted - 1, 3, 4 – oxadiazole derivatives synthesized from hydrazine carbothioamides, identifying compounds with potent anticonvulsant activity (Khatoon et al., 2017).
Propiedades
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(5(7)10)4(6)9-8-2/h6H2,1H3,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIRTNOMMLNPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1,2-oxazole-4-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


